3-Amino-4-cyclopropoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-cyclopropoxypyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring. Sulfonamides have been extensively studied for their antimicrobial properties and have found applications in various fields including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of 4-cyclopropoxypyridine-2-sulfonyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfinamide derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropoxypyridine-2-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfacetamide: Commonly used in ophthalmic solutions for treating eye infections.
Uniqueness
3-Amino-4-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and potentially enhances its biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C8H11N3O3S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-amino-4-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O3S/c9-7-6(14-5-1-2-5)3-4-11-8(7)15(10,12)13/h3-5H,1-2,9H2,(H2,10,12,13) |
InChI Key |
PPCCEYZFWDZNME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.